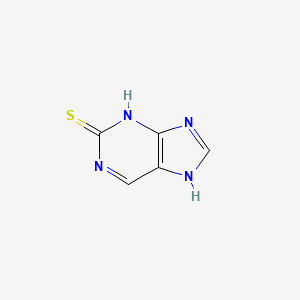

2-Mercaptopurine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydropurine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQZGJWHMCXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878767 | |

| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-19-0 | |

| Record name | 3,9-Dihydro-2H-purine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2H-purine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 6-Mercaptopurine in DNA Replication: An In-Depth Technical Guide

This guide provides a comprehensive examination of the molecular mechanisms underpinning the action of 6-mercaptopurine (6-MP), a cornerstone antimetabolite chemotherapeutic agent. We will explore its metabolic activation, incorporation into nucleic acids, and the subsequent cellular responses, with a specific focus on its impact on DNA replication. This document consolidates key quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

6-mercaptopurine (6-MP), a synthetic purine analogue of hypoxanthine, has been a mainstay in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases for decades.[1][2] Its efficacy lies in its ability to act as a purine antagonist, masquerading as a natural purine to disrupt nucleic acid synthesis and function in rapidly dividing cells.[1][3] The cytotoxic effects of 6-MP are multifaceted, stemming from its incorporation into both DNA and RNA, inhibition of de novo purine synthesis, and the induction of a futile DNA mismatch repair (MMR) cycle that ultimately triggers cell cycle arrest and apoptosis.[1][4][5] Understanding these intricate mechanisms is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies.

Metabolic Activation and Pathways of Action

6-mercaptopurine is a prodrug that requires intracellular enzymatic conversion to its active forms, the thioguanine nucleotides (TGNs).[6][7] This bioactivation is a critical prerequisite for its cytotoxic activity. The metabolic pathway of 6-MP is a complex network of competing anabolic and catabolic reactions, with the ultimate balance determining the therapeutic efficacy and toxicity of the drug.

The initial and rate-limiting step in the activation of 6-MP is its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][4] TIMP is then further metabolized to 6-thioguanosine monophosphate (TGMP) and subsequently phosphorylated to the active metabolites 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP).[8] It is 6-thio-deoxyguanosine triphosphate (dGTP) that is incorporated into DNA.[1][4]

Concurrently, 6-MP and its metabolites are subject to catabolism by two major enzymes: xanthine oxidase (XO), which converts 6-MP to the inactive 6-thiouric acid, and thiopurine methyltransferase (TPMT), which methylates 6-MP and its nucleotide derivatives to form methylmercaptopurine (MMP) and its metabolites.[6][9][10] The genetic polymorphism of TPMT is a key determinant of 6-MP toxicity, with individuals having low TPMT activity being at a higher risk of severe myelosuppression due to the accumulation of active TGNs.[1][6] Similarly, variations in the NUDT15 gene, which is involved in the breakdown of active thiopurine metabolites, also significantly impact patient tolerance to 6-MP.[6]

The active metabolites of 6-MP exert their cytotoxic effects through several mechanisms:

-

Incorporation into DNA and RNA: The primary mechanism of 6-MP's cytotoxicity is the incorporation of its active metabolite, 6-thioguanine (6-TG), into DNA and RNA during the S-phase of the cell cycle.[1][11] The incorporation of 6-TG into the DNA strand disrupts the normal DNA structure and function, leading to faulty replication and ultimately cell death.[1]

-

Inhibition of de novo purine synthesis: The metabolite methyl-thioinosine monophosphate (MeTIMP) is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting enzyme in the de novo synthesis of purine nucleotides.[1][4] This inhibition depletes the intracellular pool of purine nucleotides, further hindering DNA and RNA synthesis.[3]

-

Induction of DNA Mismatch Repair (MMR)-mediated cytotoxicity: Once incorporated into DNA, 6-thioguanine can be methylated to S6-methylthioguanine.[12] This modified base is recognized as a mismatch by the DNA mismatch repair (MMR) system.[5][12] The MMR system attempts to excise the mismatched base, but the continuous presence of 6-TG leads to futile cycles of repair, resulting in DNA strand breaks, cell cycle arrest, and apoptosis.[12][13][14]

Caption: Metabolic activation of 6-mercaptopurine (6-MP).

Experimental Workflows for Studying 6-MP's Mechanism of Action

A variety of experimental techniques can be employed to investigate the intricate mechanisms of 6-MP's action on DNA replication. Below are detailed protocols for key experiments.

Protocol 1: Quantification of 6-Thioguanine Incorporation into DNA by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 6-thioguanine (6-TG) incorporated into the DNA of cells treated with 6-mercaptopurine.

Materials:

-

Cell culture medium and supplements

-

6-Mercaptopurine (6-MP)

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

Isotope-labeled internal standards (e.g., ¹⁵N₅-6-thioguanine)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of 6-MP for the desired duration (e.g., 24, 48, 72 hours). Include an untreated control.

-

-

DNA Extraction:

-

Harvest cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer or fluorometer.

-

-

DNA Hydrolysis:

-

To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Add an isotope-labeled internal standard to each sample to correct for variations in sample processing and instrument response.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the deoxynucleosides using a reverse-phase HPLC column.

-

Detect and quantify 6-thioguanine and a stable endogenous deoxynucleoside (e.g., deoxyguanosine) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15]

-

-

Data Analysis:

-

Calculate the concentration of 6-TG in each sample based on the peak area ratio of 6-TG to the internal standard.

-

Normalize the amount of 6-TG to the amount of DNA analyzed (e.g., fmol 6-TG/µg DNA).[16]

-

Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry

This protocol describes the use of flow cytometry to assess the impact of 6-MP on cell cycle distribution.

Materials:

-

Cell culture medium and supplements

-

6-Mercaptopurine (6-MP)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Treat cells with 6-MP as described in Protocol 1.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization or scraping.

-

Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

Protocol 3: Assessment of DNA Damage via Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cell culture medium and supplements

-

6-Mercaptopurine (6-MP)

-

Comet assay kit (including slides, low melting point agarose, lysis solution, and electrophoresis buffer)

-

Fluorescent DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Treat cells with 6-MP as described in Protocol 1.

-

-

Cell Embedding:

-

Harvest a low number of cells (e.g., 1 x 10⁵ cells/mL).

-

Mix the cell suspension with low melting point agarose.

-

Pipette the mixture onto a comet assay slide and allow it to solidify.

-

-

Cell Lysis:

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

Caption: A generalized experimental workflow for investigating the effects of 6-MP.

Data Presentation and Expected Outcomes

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above.

| 6-MP Concentration (µM) | 6-TG Incorporation (fmol/µg DNA) | % Cells in S Phase | Comet Tail Moment (Arbitrary Units) |

| 0 (Control) | < Limit of Detection | 35 ± 3 | 2.5 ± 0.5 |

| 1 | 50 ± 8 | 45 ± 4 | 15.2 ± 2.1 |

| 5 | 250 ± 30 | 60 ± 5 | 45.8 ± 5.3 |

| 10 | 550 ± 60 | 25 ± 3 (G2/M arrest) | 78.3 ± 8.9 |

Interpretation of Expected Results:

-

6-TG Incorporation: A dose-dependent increase in the incorporation of 6-TG into DNA is expected with increasing concentrations of 6-MP.[21]

-

Cell Cycle Analysis: At lower concentrations, 6-MP may induce an S-phase arrest as cells attempt to repair the DNA damage.[22] At higher concentrations, a G2/M arrest may be observed, indicative of more severe DNA damage that prevents cells from entering mitosis.[23] This can be followed by an increase in the sub-G1 population, representing apoptotic cells.[17][24]

-

DNA Damage: A significant, dose-dependent increase in the comet tail moment is anticipated, directly visualizing the DNA strand breaks caused by the futile MMR response to 6-TG incorporation.[19][20]

Conclusion

The mechanism of action of 6-mercaptopurine is a complex and multifaceted process that ultimately converges on the disruption of DNA replication and integrity. Through its metabolic activation to thioguanine nucleotides, incorporation into DNA, and subsequent induction of a futile mismatch repair response, 6-MP effectively targets rapidly proliferating cells. The experimental workflows and expected outcomes detailed in this guide provide a robust framework for researchers to investigate and further elucidate the intricate molecular pharmacology of this important therapeutic agent. A thorough understanding of these mechanisms is paramount for the continued optimization of 6-MP therapy and the development of novel strategies to overcome drug resistance.

References

-

Mercaptopurine - Wikipedia. (n.d.). Retrieved from [Link]

-

Metabolic pathway of 6-MP to give two of its important metabolites, TGNs and MMP. (n.d.). Retrieved from [Link]

- Nielsen, S. N., et al. (2013). Incorporation of 6-thioguanine nucleotides into DNA during maintenance therapy of childhood acute lymphoblastic leukemia-the influence of thiopurine methyltransferase genotypes. Journal of Clinical Pharmacology, 53(6), 670-674.

-

What is the mechanism of Mercaptopurine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Kohn, K. W. (n.d.). Chapter 7. The 6-mercaptopurine (6MP) story. In Drugs Against Cancer: Stories of Discovery and the Quest for a Cure. National Institutes of Health. Retrieved from [Link]

- Koyama, Y., et al. (1999). Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of Experimental & Clinical Cancer Research, 18(3), 417-424.

-

Mercaptopurine Therapy and TPMT and NUDT15 Genotype. (2012, September 20). National Center for Biotechnology Information. Retrieved from [Link]

-

Schematic representation of 6-MP activation and mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 17). YouTube. Retrieved from [Link]

-

Larsen, R. (2015). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia. Helda - University of Helsinki. Retrieved from [Link]

- Bhatia, S., et al. (2018). Elucidating the Mechanism of 6-mercaptopurine Induced Hepatotoxicity and How Combination with Allopurinol Eliminates the Hepatotoxicity.

-

What is the mechanism of Thioguanine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Waljee, A. K., et al. (2010). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology, 16(29), 3577-3584.

- Nielsen, S. N., et al. (2010). DNA incorporation of 6-thioguanine nucleotides during maintenance therapy of childhood acute lymphoblastic leukaemia and non-Hodgkin lymphoma. Cancer Chemotherapy and Pharmacology, 65(1), 127-134.

- A Pharmacokinetic Analysis and Pharmacogenomic Study of 6-mercaptopurine. (2015, May 23). Journal of Pharmacogenomics & Pharmacoproteomics.

- Foveau, B., et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(38), 63451-63466.

- Ghandi, M., et al. (2013). Physiologically based pharmacokinetic model for 6-mercpatopurine: exploring the role of genetic polymorphism in TPMT enzyme activity. CPT: Pharmacometrics & Systems Pharmacology, 2(7), e61.

- Broustas, C. G., et al. (2001). Differing Contribution of Thiopurine Methyltransferase to Mercaptopurine versus Thioguanine Effects in Human Leukemic Cells. Clinical Cancer Research, 7(8), 2569-2576.

-

Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. (n.d.). ClinPGx. Retrieved from [Link]

- Foveau, B., et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(38), 63451-63466.

- Han, M. S., et al. (2009). 6-Mercaptopurine (6-MP) Induces Cell Cycle Arrest and Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain.

- Kim, H., et al. (2020). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia.

-

6-mercaptopurine promotes T cell cycle arrest and apoptosis.... (n.d.). ResearchGate. Retrieved from [Link]

- Karran, P., & Attard, G. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer.

- Rehman, S. U., et al. (2014). Interaction of 6 Mercaptopurine with Calf Thymus DNA – Deciphering the Binding Mode and Photoinduced DNA Damage. PLOS ONE, 9(4), e93913.

- Rehman, S. U., et al. (2014). Interaction of 6 Mercaptopurine with Calf Thymus DNA – Deciphering the Binding Mode and Photoinduced DNA Damage. PLOS ONE, 9(4), e93913.

- McLeod, H. L., & Evans, W. E. (1998). The Relationship Between Thiopurine Methyltransferase Activity and Genotype in Blasts From Patients With Acute Leukemia. Blood, 92(8), 2683-2689.

- Rehman, S. U., et al. (2014). Interaction of 6 mercaptopurine with calf thymus DNA--deciphering the binding mode and photoinduced DNA damage. PLoS One, 9(4), e93913.

- Li, L., et al. (2019). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. Letters in Drug Design & Discovery, 16(11), 1235-1242.

- Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. (2024, October 1). Analytical and Bioanalytical Chemistry.

-

The synergistic effect of 6‐mercaptopurine and methotrexate.... (n.d.). ResearchGate. Retrieved from [Link]

- 6-MERCAPTOPURINE DERIVATIVES : MAINTENANCE THERAPY OF ACUTE LYMPHOBLASTIC LEUKEMIA: A REVIEW. (n.d.).

-

Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. (2024, October 13). PhysiciansWeekly.com. Retrieved from [Link]

- 6-mercaptopurine promotes energetic failure in proliferating T cells. (2017, May 16).

- Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. (2018, July 17). Molecules, 23(7), 1770.

-

Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. (n.d.). ClinPGx. Retrieved from [Link]

- Validated method specifications for LC-MS/MS for of DNA-TG quantification. (n.d.).

- A Study on the Interaction Between DNA and 6-Mercaptopurine Under Acidic and Basic Conditions. (2025, December 30). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Foveau, B., et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(38), 63451-63466.

Sources

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 6. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. publications.aap.org [publications.aap.org]

- 10. pharmascigroup.us [pharmascigroup.us]

- 11. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discover.nci.nih.gov [discover.nci.nih.gov]

- 13. Making sure you're not a bot! [helda.helsinki.fi]

- 14. MSH6 haploinsufficiency at relapse contributes to the development of thiopurine resistance in pediatric B-lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-mercaptopurine promotes energetic failure in proliferating T cells | Oncotarget [oncotarget.com]

- 18. researchgate.net [researchgate.net]

- 19. Interaction of 6 Mercaptopurine with Calf Thymus DNA – Deciphering the Binding Mode and Photoinduced DNA Damage | PLOS One [journals.plos.org]

- 20. Interaction of 6 mercaptopurine with calf thymus DNA--deciphering the binding mode and photoinduced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA incorporation of 6-thioguanine nucleotides during maintenance therapy of childhood acute lymphoblastic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Mercaptopurine: A Researcher's Guide to Interrogating Purine Metabolism

Introduction: The Centrality of Purine Metabolism and the Utility of 2-Mercaptopurine

Purine metabolism stands as a cornerstone of cellular function, essential for the synthesis of DNA and RNA, energy currency in the form of ATP and GTP, and the generation of vital cofactors like NAD and coenzyme A[1]. The intricate network of pathways governing purine levels is broadly categorized into two main routes: the de novo synthesis pathway, which builds purine nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing purine bases[1][2]. The dynamic interplay between these pathways is critical for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous pathologies, most notably cancer.

For researchers and drug development professionals, the ability to dissect and manipulate these pathways is paramount. 2-Mercaptopurine (2-MP), a synthetic purine analogue, has long been a cornerstone in both the clinical management of diseases like acute lymphoblastic leukemia and as a powerful research tool to probe the intricacies of purine metabolism[3][4][5][6]. This in-depth technical guide provides a comprehensive framework for utilizing 2-MP in a research setting, moving beyond a simple recitation of facts to offer field-proven insights into experimental design, execution, and data interpretation.

Section 1: The Molecular Logic of 2-Mercaptopurine's Action

2-Mercaptopurine's efficacy as a research tool and therapeutic agent stems from its ability to act as a purine antimetabolite, effectively hijacking the purine metabolic machinery[3][4][6]. As a prodrug, its journey from administration to cellular disruption involves a series of critical enzymatic conversions.

Activation via the Salvage Pathway: The Role of HPRT1

Upon cellular uptake, 2-MP is recognized as a substrate by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1), a key player in the purine salvage pathway[3][7]. HPRT1 catalyzes the conversion of 2-MP to its active nucleotide form, thioinosine monophosphate (TIMP)[7][8]. This initial activation step is a critical determinant of 2-MP's cytotoxic effects.

Downstream Consequences: Inhibition of De Novo Synthesis and DNA Incorporation

Once formed, TIMP and its subsequent metabolites orchestrate a multi-pronged attack on purine metabolism. The primary mechanisms of action include:

-

Inhibition of de novo purine synthesis: TIMP and its methylated derivative, 6-methylthioinosinate (MTIMP), act as potent inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway[3][8]. This blockade starves the cell of newly synthesized purines.

-

Interference with nucleotide interconversion: TIMP can inhibit the conversion of inosinic acid (IMP) to xanthylic acid (XMP) and adenylic acid (AMP), further disrupting the balance of purine nucleotides[3][8].

-

Incorporation into nucleic acids: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are subsequently incorporated into DNA and RNA[9][10]. This incorporation disrupts the integrity of nucleic acids, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells[3].

The following diagram illustrates the metabolic fate and key inhibitory actions of 2-mercaptopurine.

Caption: Metabolic activation and mechanism of action of 2-mercaptopurine.

Section 2: Experimental Design: Leveraging 2-Mercaptopurine as a Research Probe

A well-designed experiment is the bedrock of reliable scientific inquiry. When using 2-MP, careful consideration of cell line selection, dosage, and experimental endpoints is crucial for generating meaningful data.

Cell Line Selection and Considerations

The choice of cell line is dictated by the research question. Key factors to consider include:

-

HPRT1 Status: Cells deficient in HPRT1 will be inherently resistant to 2-MP as they cannot activate the prodrug. This can be exploited to study HPRT1 function or mechanisms of drug resistance.

-

TPMT and NUDT15 Genotype: Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are key enzymes in the catabolism of 2-MP. Genetic polymorphisms in these enzymes can significantly impact drug metabolism and toxicity. Cell lines with known genotypes can be valuable for pharmacogenomic studies.

-

De novo vs. Salvage Pathway Dependence: Cell lines exhibit varying reliance on de novo versus salvage pathways for purine synthesis. This differential dependence will influence their sensitivity to 2-MP.

Dosage and Treatment Protocols

Determining the optimal concentration of 2-MP is a critical first step.

-

IC50 Determination: An initial dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is recommended for each new cell line. This provides a quantitative measure of the drug's potency and informs the selection of appropriate concentrations for subsequent experiments. A typical starting point for many cancer cell lines is in the low micromolar range.

-

Treatment Duration: The duration of 2-MP exposure will depend on the specific assay. Short-term incubations (hours) may be sufficient to observe effects on signaling pathways, while longer-term treatments (days) are often necessary to assess impacts on cell proliferation and viability.

Table 1: Representative IC50 Values of 2-Mercaptopurine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~16.7 | [2] |

| HCT116 | Colorectal Carcinoma | ~16.1 | [2] |

| MCF-7 | Breast Adenocarcinoma | ~21.5 | [2] |

| HEK293 | Human Embryonic Kidney | Varies | [11] |

| SUM149-Luc | Triple-Negative Breast Cancer | ~2-4 (for resistant sublines) | [5] |

Note: IC50 values can vary significantly based on experimental conditions such as cell density and assay duration.

Experimental Workflow for Studying 2-Mercaptopurine Effects

The following diagram outlines a general workflow for investigating the cellular effects of 2-MP.

Caption: A generalized experimental workflow for studying the effects of 2-mercaptopurine.

Section 3: Key Methodologies and Protocols

This section provides detailed, step-by-step protocols for key experiments to assess the impact of 2-MP on purine metabolism.

Cell Culture Treatment with 2-Mercaptopurine

Objective: To treat cultured cells with 2-MP for subsequent analysis.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

2-Mercaptopurine (powder)

-

DMSO (for stock solution)

-

Sterile, nuclease-free water or PBS

-

Cell culture plates/flasks

Protocol:

-

Prepare 2-MP Stock Solution:

-

Dissolve 2-MP powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C.

-

-

Cell Seeding:

-

Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and recover for 24 hours before treatment.

-

-

Treatment:

-

Prepare working solutions of 2-MP by diluting the stock solution in complete cell culture medium to the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-MP dose).

-

Remove the old medium from the cells and replace it with the 2-MP-containing medium or vehicle control medium.

-

-

Incubation:

-

Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Harvesting:

-

Harvest cells according to the requirements of the downstream assay (e.g., trypsinization for cell counting, lysis for metabolite extraction or protein analysis).

-

Quantification of Purine Metabolites by HPLC

Objective: To measure the intracellular concentrations of purine metabolites following 2-MP treatment.

Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties, allowing for their quantification.

Protocol:

-

Sample Preparation:

-

After 2-MP treatment, wash cells with ice-cold PBS.

-

Extract metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization[12].

-

Centrifuge to pellet protein and collect the supernatant containing the metabolites.

-

-

HPLC Analysis:

-

Data Analysis:

-

Identify and quantify peaks by comparing their retention times and peak areas to those of known standards.

-

Normalize metabolite concentrations to cell number or total protein content.

-

HPRT Activity Assay

Objective: To measure the enzymatic activity of HPRT1 in cell lysates.

Principle: This assay measures the conversion of hypoxanthine to inosine monophosphate (IMP). The production of IMP is coupled to the reduction of NAD+ to NADH by IMP dehydrogenase, and the increase in NADH is monitored spectrophotometrically at 340 nm[15][16].

Protocol:

-

Cell Lysate Preparation:

-

Prepare cell lysates from control and 2-MP-treated cells using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADH production from the linear portion of the absorbance curve.

-

Determine the specific activity of HPRT1 (e.g., in nmol/h/mg protein)[15].

-

Section 4: Data Interpretation and Troubleshooting

The ability to correctly interpret experimental data is as crucial as the technical execution of the experiment itself.

Correlating Metabolite Changes with Pathway Inhibition

-

Decreased ATP/GTP pools: A reduction in the intracellular concentrations of ATP and GTP is a direct indicator of the inhibition of de novo purine synthesis.

-

Accumulation of upstream intermediates: Inhibition of specific enzymes in the purine synthesis pathway may lead to the accumulation of their substrates.

-

Increased salvage pathway activity: In some contexts, cells may attempt to compensate for the blockade of de novo synthesis by upregulating the salvage pathway.

Investigating Mechanisms of Resistance

The development of resistance to 2-MP is a significant clinical challenge and an important area of research[9]. Experimental approaches to studying resistance include:

-

Generation of resistant cell lines: Gradually exposing a sensitive cell line to increasing concentrations of 2-MP can select for a resistant population.

-

Genomic and transcriptomic analysis: Comparing the genetic and gene expression profiles of sensitive and resistant cells can identify mutations or altered expression of genes involved in 2-MP metabolism or its downstream effects (e.g., mutations in NT5C2 have been implicated in resistance)[9].

-

HPRT1 activity and expression: Reduced HPRT1 activity or expression is a common mechanism of acquired resistance.

Advanced Techniques: Stable Isotope Tracing

For a more dynamic and in-depth view of metabolic flux, stable isotope tracing is an invaluable tool[17][18]. By providing cells with labeled precursors (e.g., ¹³C-glycine or ¹⁵N-glutamine), researchers can trace the incorporation of these isotopes into purine nucleotides. This allows for the direct measurement of de novo synthesis rates and can reveal metabolic reprogramming in response to 2-MP treatment[18][19].

Conclusion: 2-Mercaptopurine as an Enduring Tool in Purine Metabolism Research

2-Mercaptopurine remains a versatile and powerful tool for researchers seeking to unravel the complexities of purine metabolism. Its well-characterized mechanism of action provides a solid foundation for designing experiments to probe the regulation of de novo and salvage pathways, investigate mechanisms of drug resistance, and identify novel therapeutic targets. By combining careful experimental design with robust analytical techniques, researchers can continue to leverage 2-mercaptopurine to gain fundamental insights into cellular physiology and disease.

References

-

Cancer Care Ontario. (n.d.). mercaptopurine. Retrieved from [Link]

-

MDPI. (n.d.). Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. Retrieved from [Link]

-

BC Cancer. (2018, April 1). DRUG NAME: Mercaptopurine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 22). Mercaptopurine. Retrieved from [Link]

-

PubMed. (n.d.). A comparison of red blood cell thiopurine metabolites in children with acute lymphoblastic leukemia who received oral mercaptopurine twice daily or once daily. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo. Retrieved from [Link]

-

PubMed. (n.d.). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 of the prepared liposomal formulations on HepG2, HCT116, and MCF-7 human cell lines after 48 h. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, June 4). Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential. Retrieved from [Link]

-

NOVOCIB. (2025, October 9). HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay. Retrieved from [Link]

-

PubMed. (n.d.). A Retrospective Review of Mercaptopurine Metabolism Reveals High Rate of Patients With Suboptimal Metabolites Successfully Corrected With Allopurinol. Retrieved from [Link]

-

ASH Publications. (2002, August 15). De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 for 6-MP on HEK293 and HEK293/MRP4 cells independently or in the.... Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) A continuous spectrophotometric assay for rapid measurement of hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity in cell lysates. Retrieved from [Link]

-

Eurofins Medical Device Testing. (2024, October 24). HPRT Assay. Retrieved from [Link]

-

MDPI. (n.d.). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A New View into the Regulation of Purine Metabolism – The Purinosome. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Retrieved from [Link]

-

International Journal of Advanced Research. (2014, May 30). Synthesis Of Some New Purine And Mercaptopurine Analogues As Antimetabolites. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Retrieved from [Link]

-

Boehringer Ingelheim. (2023, March 23). Mercaptopurine Tablets. Retrieved from [Link]

-

Creative BioMart. (n.d.). HPRT Assay Kit. Retrieved from [Link]

-

PubMed. (n.d.). HPLC determination of thiopurine nucleosides and nucleotides in vivo in lymphoblasts following mercaptopurine therapy. Retrieved from [Link]

-

PubMed. (n.d.). De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo. Retrieved from [Link]

-

Harlan Laboratories. (2018, November 15). REPORT IN VITRO GENE MUTATION TEST IN CHO CELLS (HPRT LOCUS ASSAY). Retrieved from [Link]

-

ScienceDirect. (2024, August 26). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 17). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Retrieved from [Link]

-

PubMed Central. (2023, October 31). Metabolic pathway analysis using stable isotopes in patients with cancer. Retrieved from [Link]

Sources

- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. mdpi.com [mdpi.com]

- 10. A comparison of red blood cell thiopurine metabolites in children with acute lymphoblastic leukemia who received oral mercaptopurine twice daily or once daily: a Pediatric Oncology Group study (now The Children's Oncology Group) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC determination of thiopurine nucleosides and nucleotides in vivo in lymphoblasts following mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 16. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 17. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]

- 18. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: The Discovery and Development of 6-Mercaptopurine

An In-depth Technical Guide on the Foundational Antimetabolite

Abstract

This technical guide charts the seminal early history of 6-mercaptopurine (6-MP), a cornerstone of modern chemotherapy. It delves into the intellectual framework of rational drug design pioneered by George Hitchings and Gertrude Elion, which led to 6-MP's synthesis and development. We will explore the initial preclinical evaluations, the elucidation of its mechanism of action as a purine antagonist, and the groundbreaking first clinical trials that established its efficacy in treating acute leukemia. This guide provides researchers and drug development professionals with a detailed account of the scientific journey, from hypothesis to clinical reality, of one of the first rationally designed anticancer agents.

Introduction: A Paradigm Shift in Drug Discovery

In the mid-20th century, the landscape of drug discovery was largely dominated by serendipity and empirical screening. However, a revolutionary approach, termed "rational drug design," was being pioneered at the Burroughs Wellcome Research Laboratories by George Hitchings and Gertrude Elion.[1][2][3] Their central hypothesis was that by understanding the fundamental biochemical differences between normal and pathological cells, such as cancer cells or bacteria, it would be possible to design molecules that selectively interfere with the metabolic processes of the diseased cells.[1][4]

Hitchings and Elion focused their efforts on nucleic acid metabolism, postulating that rapidly proliferating cells, like those in leukemia, would be exquisitely sensitive to disruptions in the synthesis of DNA building blocks.[1][5] This led them to investigate antimetabolites—molecules that structurally mimic natural metabolites and can thus block essential enzymatic reactions. Their work on purine analogues, specifically targeting the DNA building blocks adenine and guanine, set the stage for a breakthrough.[1][5]

Section 1: Rational Drug Design and Synthesis of 6-Mercaptopurine

The journey to 6-mercaptopurine began with the synthesis and testing of numerous purine derivatives. By 1950, Hitchings and Elion had synthesized diaminopurine and thioguanine, which demonstrated the potential of this approach by interfering with the formation of leukemia cells.[1][5] However, these early compounds were also associated with significant toxicity.[5]

Elion's persistent search for a less toxic yet effective compound led her to systematically modify the purine structure.[5] Her key insight was to substitute a sulfur atom for the oxygen atom at the 6-position of the purine ring, creating 6-mercaptopurine.[1] This structural change yielded a compound that retained potent antileukemic activity with a more manageable toxicity profile.

Early Synthesis of 6-Mercaptopurine:

While the initial publications focused more on the biological activity, a common early laboratory synthesis involved the reaction of a hypoxanthine precursor with a sulfurizing agent. A representative method is outlined in the patent filed by Hitchings and Elion.

Experimental Protocol: Synthesis of 6-Mercaptopurine

-

Reaction Setup: A mixture of a suitable 6-hydroxypurine (guanine, for example) is combined with phosphorus pentasulfide in a basic solvent such as pyridine or quinoline.[6]

-

Heating: The reaction mixture is heated under reflux conditions for several hours (e.g., 2 to 10 hours).[6] The temperature is typically maintained between 100°C and 200°C.[6]

-

Solvent Removal: After the reaction is complete, the excess solvent is removed under reduced pressure.[6]

-

Purification: The residue is then treated with water and ammonium hydroxide to precipitate ammonium phosphate, which is subsequently filtered off.[6]

-

Isolation: The filtrate containing the 6-mercaptopurine is concentrated under reduced pressure and chilled to induce crystallization. The resulting solid is collected by filtration.[6]

Section 2: Preclinical Evaluation: From Microbes to Animal Models

The initial biological screening of 6-mercaptopurine and other purine analogues was ingeniously carried out using the bacterium Lactobacillus casei.[7] This microorganism was chosen because it requires pre-formed purines for growth, making it an excellent model to study the effects of purine antagonists.[7] In these early experiments, 6-MP was found to be a potent inhibitor of bacterial growth, and importantly, its inhibitory effect could be reversed by the addition of natural purines like adenine, confirming its mechanism as a competitive antagonist.[7]

Following the promising results in microbiological systems, 6-MP was advanced to preclinical testing in animal models of cancer.

Experimental Workflow: Preclinical in vivo Efficacy Testing

Caption: A generalized workflow for the preclinical in vivo evaluation of 6-mercaptopurine in rodent cancer models.

Studies in mice with transplanted tumors, such as Sarcoma 180, demonstrated that 6-MP could significantly inhibit tumor growth.[7][8] These preclinical animal studies were crucial for establishing a safe starting dose for human trials and provided the foundational evidence for its potential as an anticancer agent.[7]

Section 3: Unraveling the Mechanism of Action

The efficacy of 6-mercaptopurine stems from its ability to act as a "fraudulent" purine. After administration, 6-MP is converted within cells into its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9][10][11]

TIMP then exerts its cytotoxic effects through multiple pathways:

-

Inhibition of de novo purine synthesis: TIMP inhibits several key enzymes involved in the synthesis of purine nucleotides, thereby starving the cell of the necessary building blocks for DNA and RNA synthesis.[9][10][11]

-

Incorporation into nucleic acids: TIMP can be further metabolized to thioguanine nucleotides, which are then incorporated into DNA and RNA.[10] This incorporation disrupts the structure and function of these nucleic acids, leading to cell death.[10][11]

Caption: The metabolic activation of 6-mercaptopurine and its subsequent cytotoxic effects on cancer cells.

This mechanism of action, targeting the fundamental process of nucleic acid synthesis, explained the potent effect of 6-MP on rapidly dividing leukemia cells.

Section 4: The Dawn of Clinical Application

The compelling preclinical data paved the way for the first clinical trials of 6-mercaptopurine. In 1952, under the leadership of Joseph H. Burchenal at what is now Memorial Sloan Kettering Cancer Center, clinical studies began in patients with advanced cancers, including acute leukemia.[7][12]

The initial trials focused on children with acute leukemia, a disease that was uniformly fatal at the time.[7][13] The results were remarkable. A significant number of children treated with 6-MP experienced remissions, a temporary disappearance of their leukemia.[7][14]

Table 1: Summary of Early Clinical Trial Results for 6-Mercaptopurine in Acute Leukemia

| Patient Population | Number of Patients | Key Outcomes | Reference |

| Children with Acute Leukemia | 45 | 15 patients achieved good remissions | Burchenal et al., 1953[7] |

| Adults with Acute Leukemia | 18 | Fewer remissions compared to children | Burchenal et al., 1953[7] |

While these remissions were not cures, and patients eventually relapsed, the ability to induce remission with a pill was a monumental step forward in cancer treatment.[1][14] The publication of these findings in 1953 marked a turning point in the management of leukemia and solidified the role of chemotherapy in cancer medicine.[12]

Initial Dosing and Administration:

The first clinical trials utilized an oral regimen of 6-mercaptopurine, with doses derived from the preclinical animal studies.[13] Patients' blood counts and organ function were carefully monitored to manage the primary toxicity of bone marrow suppression.[7]

Conclusion: The Enduring Legacy of 6-Mercaptopurine

The early discovery and development of 6-mercaptopurine represent a landmark achievement in the history of medicine. It was a triumph of rational drug design, demonstrating that a deep understanding of cellular biochemistry could lead to the creation of effective therapies.[2][3] 6-MP not only provided the first effective treatment for childhood leukemia but also laid the groundwork for the development of a wide array of other antimetabolites and chemotherapeutic agents. Its story is a testament to the power of hypothesis-driven research and the pioneering work of scientists like George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in Physiology or Medicine in 1988 for their contributions.[4]

References

- Chapter 7. The 6-mercaptopurine (6MP) story - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH.

- Gertrude Belle Elion, Chemist and Pharmacologist, Discoverer of Highly Relevant Active Substances - MDPI.

- George Hitchings and Gertrude Elion | Science History Institute.

- Therapeutic Drug Monitoring for 6-Mercaptopurine: What, When, and How? - Taylor & Francis eBooks.

- Mercaptopurine - Wikipedia.

- Drug Fever Produced by Six-mercaptopurine | Annals of Internal Medicine - ACP Journals.

- Gertrude B.

- Gertrude B.

- Gertrude Elion (1918–1999) - American Chemical Society.

- Clinical Evaluation of a New Antimetabolite, 6-mercaptopurine, in the Treatment of Leukemia and Allied Diseases - PubMed.

- The Mechanism of Action of 6-Mercaptopurine1,2 | Cancer Research - AACR Journals.

- What is the mechanism of Mercaptopurine?

- 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance - ChemicalBook.

- Clinical studies on 6-mercaptopurine - PubMed.

- A Science Odyssey: People and Discoveries: Drugs developed for leukemia - PBS.

- Metabolic and cytochemical changes produced by 6-mercaptopurine in human acute leukemia - PubMed.

- The comparison of 6-mercaptopurine with the combination of 6-mercaptopurine and azaserine in the treatment of acute leukemia in children: results of a cooper

- Method of making 6-mercaptopurine - Google P

Sources

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. oncodaily.com [oncodaily.com]

- 3. womenshistory.org [womenshistory.org]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. discover.nci.nih.gov [discover.nci.nih.gov]

- 8. acpjournals.org [acpjournals.org]

- 9. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 12. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

An In-Depth Technical Guide to the Biochemical Properties and In Vitro Reactivity of Mercaptopurine

A Note on Isomer Specificity: The topic specified is 2-Mercaptopurine. It is critical to recognize that purine analogs are defined by the position of substitution. While 2-Mercaptopurine (also known as 2-thiopurine) is a distinct chemical entity, the vast majority of pharmacological research, clinical application, and in vitro investigation has centered on its isomer, 6-Mercaptopurine (6-MP) . As a cornerstone therapy for acute lymphoblastic leukemia and autoimmune diseases, 6-MP is the compound of primary interest to researchers and drug development professionals.[1][2][3] This guide will therefore focus exclusively on the rich biochemical landscape of 6-Mercaptopurine, hereafter referred to as MP.

Introduction: The Central Role of a Purine Antimetabolite

Mercaptopurine (MP) is a foundational thiopurine drug that functions as a purine antagonist and antimetabolite.[3] It is a prodrug that, upon cellular uptake and metabolic activation, profoundly interferes with the synthesis and interconversion of purine nucleotides, which are the essential building blocks of DNA and RNA.[2][4] This mechanism preferentially targets rapidly proliferating cells, such as those in malignancies or an overactive immune system, leading to cell-cycle arrest and apoptosis.[4] Understanding the intricate details of its physicochemical properties, metabolic fate, and molecular reactivity in vitro is paramount for designing robust experiments, interpreting results, and developing next-generation therapeutics. This guide serves as a technical resource for scientists, providing both foundational knowledge and actionable experimental frameworks.

Part 1: Core Physicochemical and Solution Properties

A precise understanding of MP's physical and chemical characteristics is the bedrock of reliable in vitro experimentation. These properties dictate how the compound should be stored, dissolved, and utilized in aqueous assay systems to ensure accurate and reproducible concentration delivery to the biological target.

Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 3,7-dihydropurine-6-thione | [2] |

| Molecular Formula | C₅H₄N₄S | [2] |

| Molar Mass | 152.18 g·mol⁻¹ | [2] |

| Appearance | Yellow, crystalline powder | [4] |

| pKa | 7.8, 11.2 | [4] |

| Aqueous Solubility | Practically insoluble in water; soluble in alkaline solutions (e.g., 1 M NH₄OH) | [4] |

Expert Insight: Causality Behind Experimental Choices

The dual pKa values and poor water solubility are critical considerations for in vitro work.

-

Stock Solution Preparation: Due to its insolubility in neutral water, stock solutions of MP are typically prepared in a mild base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), followed by dilution in culture media or buffer. It is crucial to ensure the final concentration of the solvent is non-toxic to the cells.

-

Assay Buffer pH: The ionization state of MP, governed by its pKa of 7.8, will change under physiological pH (~7.4). This can affect its membrane permeability and interaction with enzymes. Therefore, maintaining a consistent and well-buffered pH throughout an experiment is essential for reproducibility.

-

Stability: MP suspensions can exhibit limited chemical stability. One study demonstrated that the addition of an antioxidant like ascorbic acid can significantly extend its shelf life in a liquid formulation, suggesting that MP is susceptible to oxidative degradation.[5] For long-term in vitro experiments, the stability of MP in the specific culture medium at 37°C should be validated.

Part 2: The Dueling Pathways of In Vitro Metabolism

MP's biological activity is entirely dependent on its intracellular metabolism. It is a prodrug that enters a complex network of competing enzymatic pathways, leading to either activation (anabolism) or inactivation (catabolism). The balance between these pathways dictates both its therapeutic efficacy and its potential for toxicity.[6]

Anabolic Pathway: The Road to Cytotoxicity

The conversion of MP to its active metabolites is the primary mechanism of its cytotoxic action. The key steps are:

-

Initial Activation: MP competes with the natural purines hypoxanthine and guanine for the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[2][7]

-

Formation of TIMP: HGPRT converts MP into its first active metabolite, 6-thioinosine monophosphate (TIMP) .[2]

-

Generation of Active Nucleotides: TIMP is the central hub for further anabolic conversions. It can be phosphorylated to di- and tri-phosphate forms or, more importantly, converted through a series of enzymatic steps into 6-thioguanine nucleotides (TGNs) .[7]

It is the incorporation of these TGNs into DNA and RNA that is considered a primary driver of MP's cytotoxicity, leading to DNA strand breaks and cell death.[4][8]

Catabolic Pathways: The Inactivation Routes

Simultaneously, MP is targeted by two major catabolic enzymes that convert it into inactive metabolites:

-

Thiopurine S-methyltransferase (TPMT): This enzyme methylates MP to form 6-methylmercaptopurine (6-MMP) . While considered an inactivation step, high levels of 6-MMP metabolites have been associated with hepatotoxicity.[2][3] Genetic polymorphisms in the TPMT gene lead to variable enzyme activity among individuals, which is a major factor in patient-specific toxicity.[2]

-

Xanthine Oxidase (XO): This enzyme, predominantly found in the liver and intestines, oxidizes MP to an inactive metabolite, 6-thiouric acid .[4] This pathway is clinically significant because co-administration of an XO inhibitor like allopurinol blocks this degradation route, dramatically increasing plasma levels of MP and requiring a significant dose reduction to avoid toxicity.[3][9]

Part 3: Molecular Reactivity and Mechanistic Assays

Beyond its canonical metabolic pathways, MP exhibits direct chemical reactivity that can contribute to its biological effects. A key area of investigation is its interaction with cellular redox systems.

Pro-oxidant Activity: Generation of Reactive Oxygen Species (ROS)

Contrary to the antioxidant properties of many thiol-containing compounds, MP can act as a pro-oxidant under specific conditions. Research has shown that MP can mediate the redox cycling of copper ions (Cu²⁺ to Cu⁺). This reaction consumes molecular oxygen and generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This Cu(II)-dependent ROS generation has been shown to cause DNA damage in human lymphocytes in vitro and may represent an alternative or contributing pathway to its anticancer activity.

Trustworthiness through Self-Validation: Any experiment investigating this phenomenon must include rigorous controls. The assay should be run with MP alone, Cu(II) alone, and the combination of MP and Cu(II). Furthermore, the addition of an ROS scavenger (e.g., N-acetylcysteine) or a metal chelator (e.g., EDTA) should abrogate the signal, thereby validating that the observed effect is indeed due to metal-catalyzed ROS production.

Experimental Protocol: In Vitro ROS Detection in a Cell-Based Assay

This protocol outlines the use of the fluorescent probe 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation in a cell line (e.g., Jurkat, a human T-lymphocyte line) following treatment with MP.

Methodology:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells per well and allow them to adhere or stabilize for 2-4 hours.

-

Probe Loading: Remove the culture medium and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Treatment Application: Add 100 µL of the treatment solutions (prepared in PBS or serum-free media) to the appropriate wells.

-

Vehicle Control (e.g., 0.1% DMSO in PBS)

-

Positive Control (e.g., 100 µM H₂O₂)

-

MP alone (e.g., 50 µM)

-

Copper(II) Sulfate alone (e.g., 10 µM)

-

MP + Copper(II) Sulfate

-

Validation Control: MP + Copper(II) Sulfate + N-acetylcysteine (1 mM)

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over 1-2 hours or at a fixed endpoint. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

-

Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control. Express results as Relative Fluorescence Units (RFU) or fold-change over control.

Part 4: Analytical Methods for In Vitro Quantification

Reliable quantification of MP and its primary metabolites is essential for in vitro pharmacology and toxicology studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Expert Insight: The choice of analytical method depends on the research question. A simple HPLC-UV method may suffice to measure the disappearance of the parent drug (MP) in a stability assay. However, to simultaneously quantify the parent drug and its key metabolites (6-MMP, TGNs) from a complex biological matrix like cell lysate, a more sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Representative HPLC Method Parameters

The following table summarizes typical starting conditions for an HPLC-based analysis of MP. Method optimization is always required.

| Parameter | Typical Condition | Source(s) |

| Technique | Reversed-Phase HPLC | [10] |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., water) and organic solvents (e.g., methanol, acetonitrile) | [10] |

| Detection | UV at ~303 nm or MS/MS | [10] |

| Internal Standard | 5-Fluorouracil or other suitable analog | [10] |

| Sample Prep | Liquid-liquid extraction or protein precipitation for cell lysates | [10] |

Conclusion

Mercaptopurine is a pharmacologically vital prodrug whose in vitro behavior is governed by a finely tuned balance of metabolic activation and inactivation. Its biochemical profile is further complicated by direct chemical reactivity, such as the potential to generate ROS in the presence of metal cofactors. For researchers in drug discovery and development, a thorough understanding of these properties is not merely academic; it is a prerequisite for the design of meaningful experiments and the accurate interpretation of their outcomes. By employing validated protocols and maintaining rigorous controls, the scientific community can continue to unravel the complex mechanisms of this important therapeutic agent.

References

-

Taylor & Francis. (n.d.). Mercaptopurine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Drugs.com. (2025). Mercaptopurine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Mercaptopurine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

-

Boehringer Ingelheim. (n.d.). MERCAPTOPURINE Tablets USP, 50 mg. Retrieved from [Link]

-

Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

-

Paterson, A. R. P., & Hori, A. (1960). Studies on the Mechanism of Action of 6-Mercaptopurine in Sensitive and Resistant L1210 Leukemia In vitro. Cancer Research, 20(2), 225–232. Retrieved from [Link]

-

Science.gov. (n.d.). mercaptopurine: Topics by Science.gov. Retrieved from [Link]

-

Coulthard, S. A., et al. (2018). Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanine in DNA. Drug Metabolism and Disposition, 46(9), 1226-1234. Retrieved from [Link]

-

Asian Journal of Scientific Research. (2024). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Asian Journal of Scientific Research. Retrieved from [Link]

-

Ali, A. A., & Al-Mousawy, J. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. American Journal of Health-System Pharmacy, 65(5), 441-445. Retrieved from [Link]

-

Mitchell, C., & Coughtrie, M. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiopurine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiopurine. Retrieved from [Link]

-

Heyn, R. M., et al. (1959). The Comparison of 6-Mercaptopurine with the Combination of 6-Mercaptopurine and Azaserine in the Treatment of Acute Leukemia in Children: Results of a Cooperative Study. Blood, 15(3), 350-359. Retrieved from [Link]

-

BGIS. (2001). Thiopurine metabolites and the role of thiopurine methyltransferase activity in inflammatory bowel disease. Gut, 49(5), 737-738. Retrieved from [Link]

-

BLMKICB Medicines Optimisation. (n.d.). 6-Mercaptopurine- Summary Fact Sheet. Retrieved from [Link]

-

Harahap, Y., et al. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Plasma by High Performance Liquid Chromatography-Photodiode Array. Journal of Young Pharmacists, 9(1s), S60-S65. Retrieved from [Link]

-

PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Al-Gousous, J., et al. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 13(11), 1845. Retrieved from [Link]

Sources

- 1. Mercaptopurine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiopurine metabolites and the role of thiopurine methyltransferase activity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 8. Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk [medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk]

- 10. ClinPGx [clinpgx.org]

The Unseen Reach: A Technical Guide to Investigating the Off-Target Effects of 2-Mercaptopurine in Cellular Models

Preamble: Beyond the Purine Pathway

2-Mercaptopurine (6-MP) stands as a cornerstone therapeutic in the management of acute lymphoblastic leukemia and autoimmune disorders.[1][2] Its canonical mechanism of action is well-established: as a purine antagonist, it disrupts DNA and RNA synthesis, thereby targeting rapidly proliferating cells.[2] However, the clinical landscape of 6-MP is nuanced, with a spectrum of adverse effects such as myelosuppression, hepatotoxicity, and pancreatitis that cannot be solely attributed to its on-target activity.[1] These off-target effects, while posing clinical challenges, also present a unique opportunity to deepen our understanding of cellular signaling and potentially repurpose this well-established therapeutic.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of 2-Mercaptopurine in cellular models. Moving beyond a rigid, templated approach, this guide is structured to mirror the logical flow of scientific inquiry, from foundational concepts to advanced, integrated experimental workflows. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative references.

I. Foundational Principles: Understanding 2-Mercaptopurine's Molecular Footprint

A thorough investigation into the off-target effects of 2-Mercaptopurine necessitates a firm grasp of its metabolism and established pharmacology. 6-MP is a prodrug that undergoes extensive intracellular conversion to exert its therapeutic and toxic effects.[3] The key metabolic pathways are orchestrated by three enzymes: hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine methyltransferase (TPMT), and xanthine oxidase (XO).

HGPRT converts 6-MP into its active therapeutic metabolite, 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. Conversely, TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[4] XO inactivates 6-MP to 6-thiouric acid. The intricate balance between these pathways, often influenced by genetic polymorphisms in the metabolizing enzymes, dictates both the efficacy and the toxicity profile of the drug.

II. Strategic Experimental Design: A Multi-Faceted Approach

A robust investigation of off-target effects requires a multi-pronged strategy that integrates computational prediction with empirical validation across multiple "omics" platforms. This approach allows for a holistic view of 2-MP's impact on the cellular machinery.

A. In Silico Off-Target Prediction: Charting the Potential Interaction Landscape

Before embarking on wet-lab experiments, computational methods can provide a valuable roadmap of potential off-target interactions. These approaches leverage the chemical structure of 2-Mercaptopurine and vast databases of known protein-ligand interactions to predict unforeseen binding partners.

-

Ligand-Based Methods: These approaches, such as 2-D and 3-D similarity searching, compare the structure of 2-MP to libraries of compounds with known protein targets.[5][6]

-

Structure-Based Methods: If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity and mode of interaction of 2-MP.

Several publicly available and commercial databases can be utilized for these predictions:

| Database | Description | URL |

| ChEMBL | A database of bioactive molecules with drug-like properties.[7] | [Link] |

| BindingDB | A public, web-accessible database of measured binding affinities.[8] | [Link] |

| PDID | A database of molecular-level putative protein-drug interactions in the structural human proteome.[9] | [Link] |

It is crucial to acknowledge that in silico predictions are preliminary and require experimental validation.

B. Cellular Model Selection and Characterization: The Right Context is Key

The choice of cellular model is paramount for clinically relevant and reproducible findings.

-

Leukemia Cell Lines (e.g., Jurkat, MOLT-4): These suspension cell lines are highly relevant to 6-MP's primary indication and are well-suited for studying its cytotoxic and cytostatic effects.[10][11] They are amenable to a wide range of cellular and molecular assays.

-

Colon Carcinoma Cell Lines (e.g., Caco-2): These adherent cells form polarized monolayers that mimic the intestinal epithelium, making them an excellent model for studying drug absorption, metabolism, and transport-related off-target effects.[12][13][14]

-

Co-culture Models (e.g., THP-1 and Jurkat): To investigate the immunomodulatory off-target effects of 6-MP, co-culture systems of immune cells can provide a more physiologically relevant context.[15]

Table 1: Recommended Cellular Models for 2-Mercaptopurine Off-Target Studies

| Cell Line | Cell Type | Key Characteristics | Relevant Off-Target Investigations |

| Jurkat | T-lymphocyte | Suspension, well-characterized signaling pathways | Cytotoxicity, apoptosis, cell cycle arrest, mTOR/Rac1 signaling |

| MOLT-4 | T-lymphoblastic leukemia | Suspension, sensitive to 6-MP | Similar to Jurkat, comparative studies |